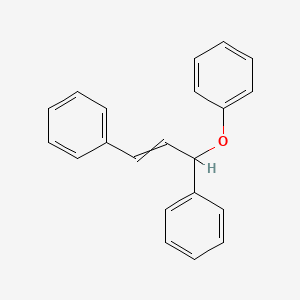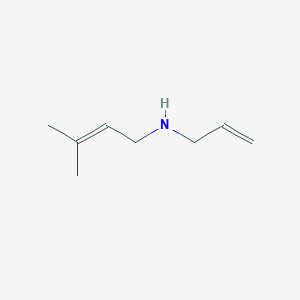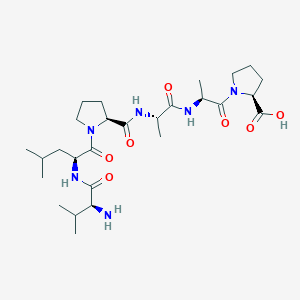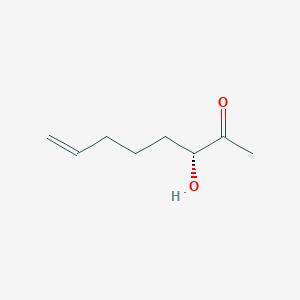
1,1'-(3-Phenoxyprop-1-ene-1,3-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3-Phenoxyprop-1-ene-1,3-diyl)dibenzene is an organic compound with the molecular formula C21H18O It is characterized by the presence of a phenoxy group attached to a propene chain, which is further connected to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Phenoxyprop-1-ene-1,3-diyl)dibenzene can be achieved through a series of organic reactions. One common method involves the Friedel-Crafts reaction, where a phenoxypropane derivative is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(3-Phenoxyprop-1-ene-1,3-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the double bond to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,1’-(3-Phenoxyprop-1-ene-1,3-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,1’-(3-Phenoxyprop-1-ene-1,3-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The phenoxy group and the propene chain can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. For instance, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,3,3-Trimethylprop-1-ene-1,3-diyl)dibenzene: Similar structure but with additional methyl groups.
1,1’-(3-Methyl-1-propene-1,3-diyl)dibenzene: Similar structure with a methyl group instead of a phenoxy group.
1,1’-(3-Trifluoroprop-1-ene-1,3-diyl)dibenzene: Similar structure with trifluoromethyl groups.
Uniqueness
1,1’-(3-Phenoxyprop-1-ene-1,3-diyl)dibenzene is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
189322-52-9 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1,3-diphenylprop-2-enoxybenzene |
InChI |
InChI=1S/C21H18O/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)22-20-14-8-3-9-15-20/h1-17,21H |
InChI Key |
CGNHLTXLXIQUEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)

![Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-](/img/structure/B14247634.png)

![2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14247656.png)
![1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea](/img/structure/B14247657.png)


![N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine](/img/structure/B14247670.png)

![5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14247682.png)
![Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate](/img/structure/B14247695.png)

![{8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate](/img/structure/B14247704.png)
